6-Sulfanyl-L-norleucine
Description
Significance of Non-Canonical Amino Acids in Biochemical Research
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids traditionally encoded by the standard genetic code. Their incorporation into proteins has become a powerful tool in chemical biology and biotechnology, offering the ability to introduce novel chemical functionalities, probes, and post-translational modifications into proteins. epa.govresearchgate.net This expansion of the genetic alphabet allows researchers to probe protein structure and function in ways not possible with the canonical set of amino acids. researchgate.net Methods for the residue-specific or site-specific incorporation of ncAAs into proteins have advanced significantly, enabling the engineering of proteins with tailored physical and chemical properties. epa.govresearchgate.net
The ability to introduce ncAAs with unique side chains, such as those containing bio-orthogonal handles, fluorescent probes, or heavy atoms, has revolutionized the study of protein dynamics, interactions, and localization. Furthermore, the incorporation of ncAAs can enhance protein stability, alter enzymatic activity, and create novel biomaterials. annualreviews.org
Overview of Sulfur-Containing Amino Acid Analogues in Biological Systems
Sulfur-containing amino acids, such as methionine and cysteine, play critical roles in biological systems. Methionine is essential for the initiation of protein synthesis and serves as a precursor for the universal methyl group donor, S-adenosylmethionine. mdpi.com Cysteine, with its reactive thiol group, is crucial for the formation of disulfide bonds that stabilize protein structures, and it also participates in catalysis and metal coordination. mdpi.com
The unique properties of sulfur, including its size, polarizability, and ability to exist in various oxidation states, make sulfur-containing amino acid analogues particularly interesting for biochemical studies. mdpi.comresearchgate.net These analogues can be used to probe the roles of methionine and cysteine in protein structure and function, act as inhibitors of enzymes involved in sulfur amino acid metabolism, or introduce novel reactive handles for bioconjugation. mdpi.comacs.org The study of sulfur-containing amino acid metabolism has been a vast field of research, with a focus on understanding the roles of these amino acids and their derivatives in health and disease. mdpi.com
Structural Context of L-Norleucine and its Derivatives
L-norleucine is an isomer of the canonical amino acid L-leucine, featuring a linear six-carbon aliphatic side chain. nsf.gov Unlike leucine (B10760876), norleucine is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins through the ribosomal machinery. google.com However, due to its structural similarity to methionine, where the sulfur atom is replaced by a methylene (B1212753) group, norleucine can be incorporated into proteins in methionine-auxotrophic organisms or by using engineered aminoacyl-tRNA synthetases. researchgate.netnih.gov This substitution allows researchers to study the specific contributions of the methionine sulfur atom to protein structure and function. researchgate.net
Derivatives of L-norleucine have been synthesized and investigated for various biochemical applications. For instance, the hydroxylation of L-norleucine at different positions can produce valuable chiral intermediates for the synthesis of pharmaceuticals. escholarship.org The modification of the norleucine side chain can also be used to create functional polypeptides with unique properties. gce4all.org
Rationale for Investigating 6-Sulfanyl-L-norleucine in Academic Research
The investigation of this compound in academic research is driven by its potential to serve as a versatile tool in protein engineering and biochemical studies. As a sulfur-containing derivative of norleucine, it combines the linear six-carbon backbone of norleucine with a terminal thiol group. This unique structure provides several avenues for research.
One of the primary motivations for studying this compound is its potential for incorporation into proteins using engineered aminoacyl-tRNA synthetases. A study by Brustad et al. (2008) identified a promiscuous methionyl-tRNA synthetase from Escherichia coli that can charge tRNA with various methionine and cysteine analogs, including this compound (referred to as 6-mercaptonorleucine in the study). This finding opens up the possibility of site-specifically incorporating this ncAA into proteins, thereby introducing a reactive thiol group at a defined position.
The presence of a terminal thiol group on the side chain of this compound offers a powerful handle for various bioconjugation reactions. This functionality can be used for:
Labeling proteins: Attaching fluorescent dyes, biotin (B1667282), or other reporter molecules to study protein localization, trafficking, and interactions.
Protein crosslinking: Creating covalent linkages between proteins or within a protein to study protein-protein interactions and conformational changes.
Surface immobilization: Attaching proteins to solid supports for applications in diagnostics and biocatalysis.
Furthermore, the structure of this compound is relevant to the development of functional biomaterials. Research on the ring-opening of poly(5,6-epoxy-L-norleucine) with thiols demonstrates that the resulting thioether-containing polypeptides exhibit interesting solution properties, including thermoresponsive behavior. gce4all.org This suggests that polypeptides containing this compound could be used to create novel materials with tunable properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
91724-74-2 |
|---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(2S)-2-amino-6-sulfanylhexanoic acid |
InChI |
InChI=1S/C6H13NO2S/c7-5(6(8)9)3-1-2-4-10/h5,10H,1-4,7H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
HBMWPJLCTYKAGL-YFKPBYRVSA-N |
Isomeric SMILES |
C(CCS)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCS)CC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Sulfanyl L Norleucine and Its Analogues
Strategies for the Stereoselective Synthesis of 6-Sulfanyl-L-norleucine
The primary challenge in synthesizing this compound lies in the stereocontrolled introduction of the sulfanyl (B85325) group at the terminal position of the norleucine side chain while preserving the L-configuration at the α-carbon. Two main strategies are employed: the derivatization of L-norleucine and de novo synthesis routes.
Approaches via L-Norleucine Derivatization
A common and efficient approach to this compound involves the chemical modification of the readily available and optically pure L-norleucine. This strategy leverages the existing stereocenter of the starting material, thus avoiding the need for a separate chiral resolution or asymmetric synthesis step. A key intermediate in this pathway is L-6-hydroxynorleucine, which can be synthesized enzymatically. For instance, L-6-hydroxynorleucine has been prepared in high yield (89%) and excellent optical purity (>99%) through the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate (B1630785) dehydrogenase. nih.gov
Once L-6-hydroxynorleucine is obtained, the terminal hydroxyl group can be converted to a sulfanyl group through a two-step process. This typically involves the activation of the hydroxyl group, followed by nucleophilic substitution with a sulfur nucleophile.
Table 1: Key Transformations in L-Norleucine Derivatization
| Step | Transformation | Reagents and Conditions | Key Considerations |
| 1 | Hydroxylation of L-Norleucine precursor | Enzymatic reductive amination of 2-keto-6-hydroxyhexanoic acid | High stereoselectivity and yield. |
| 2 | Activation of the terminal hydroxyl group | Mesylation (MsCl, Et3N) or Tosylation (TsCl, pyridine) | Efficient conversion to a good leaving group. |
| 3 | Nucleophilic substitution with a sulfur source | Thioacetate (e.g., potassium thioacetate) followed by hydrolysis | Minimization of side reactions such as elimination. |
This derivatization approach offers a practical and stereospecific route to this compound, capitalizing on the chirality of the starting material.
De Novo Synthesis Routes for Sulfanyl-Containing Amino Acids
De novo synthesis provides an alternative pathway to sulfanyl-containing amino acids, offering flexibility in the introduction of various functionalities. These methods build the amino acid backbone from simpler, achiral precursors, necessitating a stereocontrol element to establish the desired L-configuration at the α-carbon.
One such strategy involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. For example, a chiral nickel(II) complex of a glycine Schiff base can be deprotonated to form a nucleophilic enolate, which then reacts with a suitable electrophile containing the protected sulfanyl group. Subsequent hydrolysis of the Schiff base and removal of the chiral auxiliary yields the desired L-amino acid.
Another de novo approach is the Strecker synthesis, which involves the reaction of an aldehyde, ammonia, and cyanide to form an α-aminonitrile, followed by hydrolysis to the α-amino acid. The use of a chiral amine or a chiral catalyst can induce stereoselectivity in this process. For the synthesis of this compound, a 5-thiapentanal derivative could serve as the starting aldehyde.
While de novo syntheses offer greater versatility, they often require more complex multi-step sequences and careful optimization to achieve high stereoselectivity compared to the derivatization of a pre-existing chiral amino acid.
Synthesis of Protected this compound for Peptide Chemistry
The incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) requires the use of appropriately protected derivatives to prevent unwanted side reactions. This involves the protection of the α-amino group, the C-terminal carboxyl group, and the side-chain thiol group.
N- and C-Terminal Protecting Group Strategies
For Fmoc-based SPPS , the α-amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The C-terminal carboxyl group is typically anchored to a solid support, effectively protecting it as an ester.
For Boc-based SPPS , the α-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group. The C-terminal is often protected as a benzyl (B1604629) (Bn) or other acid-labile ester.
Table 2: Common N- and C-Terminal Protecting Groups for Amino Acids
| Protecting Group Strategy | N-Terminal Protection | C-Terminal Protection (in solution phase) / Linkage to Resin |
| Fmoc/tBu | Fmoc (9-Fluorenylmethyloxycarbonyl) | tBu (tert-Butyl) ester / Wang or Rink Amide resin |
| Boc/Bn | Boc (tert-Butyloxycarbonyl) | Bn (Benzyl) ester / Merrifield resin |
The selection of these orthogonal protecting groups allows for the selective deprotection of the N-terminus for peptide chain elongation without affecting the side-chain protecting groups or the linkage to the solid support. iris-biotech.dealtabioscience.com
Thiol Protecting Group Considerations for this compound
In the context of Fmoc-based SPPS , several thiol protecting groups are commonly employed, each with its own cleavage conditions.
Table 3: Common Thiol Protecting Groups for Fmoc-SPPS
| Thiol Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |
| Trityl | Trt | Acid-labile (e.g., TFA) | Cleaved simultaneously with tBu-based side-chain groups and resin cleavage. |
| Acetamidomethyl | Acm | Requires specific reagents (e.g., Hg(II) or I2) | Orthogonal to TFA cleavage. |
| tert-Butyl | tBu | Strong acid (e.g., HF or TFMSA) | Stable to standard TFA cleavage cocktails. |
| 4-Methoxytrityl | Mmt | Mildly acid-labile (e.g., dilute TFA) | Allows for selective on-resin deprotection. |
| S-tert-butylthio | StBu | Reduction with thiols (e.g., DTT or β-mercaptoethanol) | Orthogonal to acid cleavage. |
The trityl (Trt) group is a popular choice as it is cleaved under the standard final trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-SPPS. sigmaaldrich.com For applications requiring selective deprotection of the thiol group on the resin, for instance, for on-resin cyclization or modification, more orthogonal protecting groups like acetamidomethyl (Acm) or S-tert-butylthio (StBu) are utilized. sigmaaldrich.com
Preparation of Isotopic Variants of this compound for Mechanistic Studies
Isotopically labeled amino acids are invaluable tools for elucidating reaction mechanisms, studying protein structure and dynamics, and as internal standards in mass spectrometry-based proteomics. The synthesis of isotopic variants of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
The synthetic strategies for introducing isotopic labels depend on the desired position of the label. For instance, to introduce a ¹³C label at the carboxyl group, a modified Strecker synthesis could be employed using ¹³C-labeled cyanide.
For labeling the backbone, enzymatic methods have proven to be effective. For example, L-[¹⁵N]-norleucine has been synthesized using leucine (B10760876) dehydrogenase with ¹⁵NH₄Cl as the nitrogen source. altabioscience.com This labeled norleucine could then be converted to ¹⁵N-labeled this compound using the derivatization methods described in section 2.1.1.
To introduce labels into the side chain, a de novo synthesis approach is often necessary, starting from a small, isotopically labeled precursor. For example, a ¹³C-labeled alkyl halide could be used in an asymmetric alkylation of a glycine enolate equivalent to introduce the label into the side chain of the norleucine framework. Subsequent conversion of the terminal group to a sulfanyl group would yield the desired isotopically labeled this compound.
The synthesis of these labeled compounds, while often challenging, provides crucial molecular probes for a deeper understanding of the biochemical roles and mechanisms of action of peptides containing this compound.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis has emerged as a powerful strategy for the production of non-canonical amino acids, including this compound. This approach marries the selectivity and efficiency of biocatalysts with the practicality of chemical synthesis, offering a green and effective alternative to purely chemical methods. A primary focus within this area is the use of transaminase enzymes for the stereoselective amination of a keto-acid precursor.
Transaminases, particularly ω-transaminases (ω-TAs), are widely utilized for synthesizing chiral amines and unnatural amino acids due to their excellent enantioselectivity and broad substrate scope. nih.govacs.orgmdpi.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule, such as L-alanine or isopropylamine, to a carbonyl group of an acceptor molecule. mdpi.commdpi.com
The chemoenzymatic synthesis of this compound would logically proceed via the asymmetric amination of its corresponding α-keto acid, 6-sulfanyl-2-oxohexanoic acid. This precursor can be prepared through conventional organic synthesis methods. The key enzymatic step involves the stereoselective conversion of the prochiral keto acid into the desired L-enantiomer of the amino acid.
Key Features of Transaminase-Catalyzed Synthesis:
High Enantioselectivity: Transaminases can produce amino acids with very high optical purity (>99% enantiomeric excess), which is crucial for pharmaceutical applications. nih.gov
Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous media under mild temperature and pH conditions, reducing the need for harsh reagents and protecting groups. mdpi.com
Broad Substrate Specificity: Many ω-transaminases exhibit relaxed substrate specificity, accepting a wide range of keto acids, including those with functionalized side chains. nih.govrsc.org
To drive the reaction equilibrium towards product formation, various strategies are employed. A common approach is the use of a co-substrate system or a cascade reaction to remove the ketone byproduct. mdpi.comdiva-portal.org For instance, coupling the transamination with a dehydrogenase can regenerate the amino donor or remove the ketone, thus shifting the equilibrium. diva-portal.org
The general scheme for the chemoenzymatic synthesis of this compound using a transaminase is illustrated below:
Table 1: Proposed Chemoenzymatic Reaction for this compound
| Step | Description | Reactants | Biocatalyst/Reagent | Product |
| 1 | Chemical Synthesis | Precursors for the keto acid backbone | Chemical reagents | 6-Sulfanyl-2-oxohexanoic acid |
| 2 | Asymmetric Amination | 6-Sulfanyl-2-oxohexanoic acid, Amino Donor (e.g., L-alanine) | ω-Transaminase (ω-TA), Pyridoxal 5'-phosphate (PLP) | This compound, Pyruvate |
Research on the synthesis of structurally related amino acids provides a strong basis for the feasibility of this approach. For example, L-6-hydroxynorleucine has been successfully synthesized from its corresponding keto acid (2-keto-6-hydroxyhexanoic acid) using glutamate dehydrogenase. nih.gov Similarly, various unnatural amino acids have been produced using engineered ω-transaminases that can accommodate bulky and functionalized substrates. nih.govresearchgate.net The selection or engineering of a suitable transaminase with activity towards 6-sulfanyl-2-oxohexanoic acid would be a critical step in developing an efficient process.
Table 2: Key Enzyme Classes in Chemoenzymatic Synthesis
| Enzyme Class | Abbreviation | Cofactor | Function in Synthesis |
| ω-Transaminase | ω-TA | Pyridoxal 5'-phosphate (PLP) | Catalyzes stereoselective amino group transfer to a keto acid. |
| Dehydrogenase | DH | NAD(P)H/NAD(P)⁺ | Used in cascade systems for cofactor regeneration or byproduct removal. |
| D-Amino Acid Oxidase | D-AAO | FAD | Can be used in deracemization processes to convert an unwanted D-enantiomer to the corresponding keto acid for subsequent transamination. nih.gov |
The development of chemoenzymatic routes is often supported by protein engineering and screening to identify or create enzymes with desired substrate specificity and stability. rsc.orgnih.gov This allows for the optimization of biocatalysts for specific non-canonical amino acids like this compound.
Biochemical and Molecular Interactions of 6 Sulfanyl L Norleucine
Exploration of Metabolic Pathways Involving Norleucine Analogues
The metabolic fate of 6-Sulfanyl-L-norleucine in biological systems has not been empirically determined. However, based on established metabolic pathways for structurally similar compounds, several biotransformation routes can be hypothesized.
Hypothesized Biotransformation Pathways in Model Organisms (e.g., microbial, cellular systems)
In microbial and cellular systems, the biotransformation of this compound would likely involve enzymatic modification of its unique sulfanyl (B85325) group. Thiol groups are susceptible to a range of metabolic reactions, primarily for detoxification and regulation.
S-Oxidation: The thiol group could undergo sequential oxidation. This process, common in the metabolism of sulfur-containing compounds, would likely convert the sulfanyl group first to a sulfenic acid (-SOH), then to a sulfinic acid (-SO₂H), and finally to a sulfonic acid (-SO₃H). These reactions can be catalyzed by various oxidoreductases and may alter the compound's biological activity and solubility.
S-Methylation: Thiopurine S-methyltransferase and similar enzymes could catalyze the methylation of the sulfanyl group, converting it to a less reactive thioether (-S-CH₃). This is a common pathway for the metabolism of xenobiotic thiols.
Conjugation Reactions (Phase II Metabolism): As a xenobiotic, this compound could be targeted for detoxification. The primary mechanism would likely be S-glutathionylation, where the thiol group is conjugated with glutathione (B108866) (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov This process renders the compound more water-soluble, facilitating its excretion from the cell. nih.gov The resulting glutathione conjugate can be further metabolized into a mercapturic acid derivative. nih.gov
Furthermore, the norleucine backbone itself may be a substrate for enzymes involved in branched-chain amino acid metabolism. In organisms like Escherichia coli, the biosynthesis of norleucine is known to occur via the promiscuous enzymes of the leucine (B10760876) biosynthetic pathway. researchgate.net It is conceivable that aminotransferases could remove the alpha-amino group of this compound, converting it into its corresponding α-keto acid, which could then enter other metabolic pathways.
Investigation of Thiol-Disulfide Exchange Mechanisms
The presence of a terminal thiol group strongly suggests that this compound can participate in thiol-disulfide exchange reactions. This is a fundamental biochemical reaction involved in protein folding, redox signaling, and maintaining cellular homeostasis. nih.govnih.gov The reaction proceeds via the nucleophilic attack of a deprotonated thiol (thiolate anion, -S⁻) on a disulfide bond (-S-S-).
The general mechanism can be described as: R₁-SH + R₂-S-S-R₃ ⇌ R₁-S-S-R₂ + R₃-SH
In a biological context, this compound could interact with several key disulfide-containing molecules:
Reaction with Oxidized Glutathione (GSSG): It could react with GSSG, the disulfide form of glutathione, to form a mixed disulfide and a molecule of reduced glutathione (GSH). This would integrate it into the cellular glutathione redox buffer system.
Protein S-thiolation: this compound could form a mixed disulfide with a cysteine residue in a protein (protein-S-S-R). This process, known as S-thiolation, is a critical post-translational modification that can protect protein thiols from irreversible oxidation and regulate protein function. nih.govresearchgate.net
Reaction with Protein Disulfides: It could react with intramolecular or intermolecular disulfide bonds within proteins. Such an exchange could potentially disrupt protein structure and function, a mechanism utilized by some thiol-containing inhibitory compounds. nih.gov
The kinetics and equilibrium of these exchange reactions are influenced by the pKa of the thiol group and the redox environment of the cellular compartment. consensus.app The reversibility of these modifications is controlled by cellular enzymatic systems, primarily the thioredoxin (Trx) and glutaredoxin (Grx) systems, which catalyze the reduction of disulfide bonds to restore the free thiol state. researchgate.netnih.govjcu.edu
Characterization of Potential Enzymatic Modulations
The structural similarity of this compound to natural amino acids suggests it could interact with a variety of amino acid-processing enzymes, potentially acting as a substrate or an inhibitor.
Substrate Affinity Studies for Amino Acid-Processing Enzymes
Enzymes involved in amino acid metabolism often exhibit a degree of substrate promiscuity, allowing them to bind and process analogues of their primary substrates.
Aminoacyl-tRNA Synthetases (aaRS): These enzymes are responsible for charging tRNAs with their cognate amino acids for protein synthesis. Norleucine is a known substrate for methionyl-tRNA synthetase (MetRS), which can lead to its misincorporation into proteins in place of methionine. nih.gov Given this precedent, this compound, which also possesses a linear six-carbon backbone, could potentially bind to the active site of MetRS. The terminal thiol, being more polar than the methyl group of methionine's thioether, would likely alter the binding affinity (Km).
Aminotransferases (Transaminases): These enzymes catalyze the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.org Studies on a purified L-norleucine:2-oxoglutarate aminotransferase from Candida guilliermondii have shown that L-norleucine is an excellent substrate. nih.gov It is plausible that this compound could also serve as a substrate for such enzymes, with its affinity depending on how the terminal thiol interacts with the enzyme's active site.
The following table presents known Michaelis-Menten constants (Km) for L-norleucine and L-leucine with a specific aminotransferase, providing a baseline for hypothesizing the potential affinity of this compound.
| Enzyme | Substrate | Km (mM) | Source Organism |
|---|---|---|---|
| L-amino acid:2-oxoglutarate aminotransferase | L-Norleucine | 1.8 | Candida guilliermondii nih.gov |
| L-Leucine | 6.6 |
L-Amino Acid Ligases (LALs): These ATP-grasp enzymes catalyze the formation of dipeptides. Some LALs exhibit broad substrate specificity for the C-terminal amino acid, accepting various hydrophobic residues. researchgate.net An LAL from Staphylococcus aureus has been identified with high selectivity for L-methionine as its C-terminal substrate, suggesting a role in sulfur amino acid metabolism. griffith.edu.au this compound could be explored as a potential substrate for such promiscuous or specialized LALs.
Evaluation of Enzyme Inhibition Kinetics in Cellular and Acellular Systems
The reactive thiol group of this compound makes it a candidate for enzyme inhibition. Thiol-containing compounds are known to inhibit a variety of enzymes, particularly those that rely on metal cofactors or have critical cysteine residues. nih.govnih.gov Inhibition can occur through either reversible or irreversible mechanisms.
The distinction between reversible and irreversible inhibition is based on the nature of the interaction between the inhibitor and the enzyme.
Reversible Inhibition: This form of inhibition involves non-covalent or readily reversible covalent bonds. An inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. For this compound, a primary mechanism of reversible inhibition could involve thiol-disulfide exchange with a cysteine residue on the target enzyme. nih.gov This forms a mixed disulfide, which is a covalent bond but can be reversed by reducing agents like glutathione. This type of interaction could lead to competitive, non-competitive, or other forms of reversible inhibition, depending on whether the inhibitor binds to the active site or an allosteric site.
The table below summarizes the effects of different types of reversible inhibitors on key enzyme kinetic parameters.
| Inhibition Type | Effect on Vmax | Effect on Km | Description |
|---|---|---|---|
| Competitive | Unchanged | Increases | Inhibitor binds to the active site, competing with the substrate. libretexts.org |
| Non-competitive | Decreases | Unchanged | Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. libretexts.org |
| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. youtube.com |
Irreversible Inhibition: This involves the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to permanent inactivation. pharmacy180.comyoutube.com The nucleophilic thiol group of this compound could potentially act as an irreversible inhibitor through several mechanisms. For instance, if an enzyme's active site contains an electrophilic group (e.g., an α,β-unsaturated carbonyl from a cofactor or a "suicide" substrate mechanism), the thiol could undergo a Michael addition, forming a stable covalent adduct. researchgate.net Alternatively, the thiol could react with a key amino acid residue, such as an oxidized cysteine (sulfenic acid), to form a stable bond that cannot be easily reduced under physiological conditions. researchgate.net
Active Site Binding and Conformational Changes
The interaction of a ligand with an enzyme's active site is a critical determinant of its biological effect. The active site is a specific region of an enzyme where substrate molecules bind and undergo a chemical reaction. This binding event often induces conformational changes in the enzyme, a concept known as "induced fit," which can optimize the catalytic environment.
Given the presence of a reactive sulfhydryl (-SH) group, it is plausible that this compound could also act as an inhibitor of certain enzymes through covalent modification of active site residues, such as cysteine or serine. The sulfhydryl group is a potent nucleophile and can form disulfide bonds or other covalent adducts with electrophilic centers within an active site. Such binding would likely induce significant conformational changes, leading to enzyme inhibition. Computational docking studies, which predict the binding orientation of a molecule to a protein, could provide valuable hypotheses about the potential enzyme targets of this compound and the nature of its interactions within their active sites. nih.govnih.govresearchgate.net
Table 1: Potential Interactions of this compound in an Enzyme Active Site (Hypothetical)
| Interaction Type | Potential Interacting Residue(s) | Consequence |
| Covalent Bonding (Thiol-mediated) | Cysteine, Serine | Irreversible enzyme inhibition |
| Hydrogen Bonding | Polar amino acids (e.g., Asp, Glu, Asn, Gln) | Stabilization of the enzyme-ligand complex |
| Hydrophobic Interactions | Nonpolar amino acids (e.g., Val, Leu, Ile, Phe) | Increased binding affinity |
| Ionic Interactions | Charged amino acids (e.g., Arg, Lys, Asp, Glu) | Orientation and initial binding |
Cofactor Interactions and Redox Chemistry
Many enzymes require non-protein chemical compounds called cofactors to aid in their catalytic activity. These can be metal ions or organic molecules (coenzymes). The sulfhydryl group of this compound suggests its potential involvement in redox chemistry, similar to the amino acid cysteine. The thiol group (-SH) can be oxidized to form a disulfide bond (-S-S-) or further oxidized to sulfenic (-SOH), sulfinic (-SO₂H), and sulfonic (-SO₃H) acids. researchgate.net
Role in Cellular Signaling Pathways (in vitro studies)
Cellular signaling pathways are complex networks that transmit information from the cell's exterior to its interior, dictating cellular responses. Amino acids are known to play crucial roles in signaling, particularly in the context of nutrient sensing and growth regulation.
Modulation of Amino Acid Transporter Systems
Amino acid transporters are membrane proteins that control the flux of amino acids into and out of the cell, thereby influencing intracellular amino acid concentrations and downstream signaling pathways. There is no direct evidence available on how this compound specifically modulates these transporter systems.
Influence on Intracellular Redox Homeostasis
Intracellular redox homeostasis is the maintenance of a stable balance between oxidizing and reducing agents within the cell. This balance is crucial for normal cellular function, and its disruption can lead to oxidative stress and cellular damage. The primary cellular redox buffer is the glutathione (GSH)/glutathione disulfide (GSSG) couple. nih.govmdpi.com
The sulfhydryl group of this compound suggests a potential role in influencing intracellular redox homeostasis. It could act as a reducing agent, directly scavenging reactive oxygen species (ROS), or it could interact with the glutathione pool. mdpi.comsouthwales.ac.ukmdpi.com For instance, it might participate in thiol-disulfide exchange reactions with GSSG or glutathionylated proteins.
Furthermore, inhibitors of glutamine metabolism, such as DON, can indirectly affect redox homeostasis by limiting the availability of glutamate (B1630785), a precursor for glutathione synthesis. nih.govnih.gov If this compound were to inhibit enzymes involved in glutamine or glutamate metabolism, it could similarly impact the cell's ability to synthesize glutathione and maintain redox balance.
Interactions with Metal Ions in Biological Contexts
Metal ions are essential for a vast array of biological processes, from enzymatic catalysis to protein structure stabilization. The ability of a molecule to bind to metal ions, a process known as chelation, can significantly alter the bioavailability and reactivity of these ions.
While there are no specific studies on the interaction of this compound with metal ions, the parent compound, L-norleucine, is known to form complexes with various divalent and trivalent metal ions. researchgate.net The stability of these complexes has been determined for several metals. The presence of a sulfhydryl group in this compound would be expected to significantly enhance its metal-binding affinity, as thiol groups are excellent ligands for many metal ions, particularly soft metals like copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺).
Table 2: Stability Constants (log K) of L-Norleucine with Various Metal Ions
| Metal Ion | log K₁ | log K₂ |
| Cu²⁺ | 7.95 | 14.75 |
| Ni²⁺ | 5.40 | 9.90 |
| Co²⁺ | 4.65 | 8.45 |
| Cd²⁺ | 4.20 | 7.60 |
Data is for L-norleucine and serves as a reference point. The stability constants for this compound are expected to be different due to the presence of the sulfhydryl group. researchgate.net
The potential for this compound to chelate metal ions suggests it could influence the activity of metalloenzymes by either delivering or sequestering essential metal cofactors from their active sites. Further experimental work is required to determine the specific coordination chemistry and stability constants of this compound with biologically relevant metal ions.
In-depth Analysis of this compound Stalled by Lack of Publicly Available Research Data
A comprehensive effort to generate a detailed scientific article on the chemical compound this compound, also known as (S)-2-Amino-6-mercaptohexanoic acid, has been halted due to a significant lack of publicly accessible research data. While the existence of the compound is confirmed through chemical supplier databases, the specific, in-depth experimental findings required to fulfill a structured analysis of its spectroscopic and crystallographic properties are not available in published scientific literature or open-access databases.
The requested article was to be structured around a detailed outline focusing on the structural elucidation and conformational analysis of this compound. This included sections on spectroscopic characterization through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman), as well as X-ray crystallography of the free compound and its potential complexes with proteins or metal ions.
Intensive searches for primary literature and database entries containing this specific information have been unsuccessful. The required data, such as NMR chemical shifts, mass fragmentation patterns, vibrational frequencies, and crystal structure coordinates for this compound, are essential for producing a scientifically accurate and informative article as specified. Without these foundational research findings, the generation of content for the requested sections and subsections, including detailed data tables, is not possible.
Information is readily available for the parent compound, L-norleucine, which lacks the thiol (-SH) group at the 6-position. However, the presence of the sulfanyl group is expected to significantly alter the compound's chemical and physical properties, including its spectroscopic and crystallographic characteristics. Therefore, data from L-norleucine cannot be used as a substitute to describe its sulfanyl derivative accurately.
Until peer-reviewed studies detailing the synthesis and comprehensive characterization of this compound become publicly available, a detailed and authoritative article on its structural and conformational analysis cannot be responsibly generated.
Structural Elucidation and Conformational Analysis
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools for investigating the properties and behavior of molecules at an atomic level. These methods would be invaluable in characterizing 6-Sulfanyl-L-norleucine, providing insights that are complementary to experimental data.
Incorporation of 6 Sulfanyl L Norleucine into Biomacromolecules
Post-Translational Incorporation into Proteins (e.g., via amber codon suppression)
The site-specific incorporation of ncAAs into proteins in living cells can be achieved by repurposing a stop codon, most commonly the amber codon (UAG). nih.govfrontiersin.org This powerful technique, known as amber codon suppression, requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) into the host organism. nih.gov
The key components of this system are:
An Orthogonal aaRS: This enzyme is engineered to exclusively recognize a specific ncAA (in this case, 6-Sulfanyl-L-norleucine) and not any of the 20 canonical amino acids. nih.govwikipedia.org
An Orthogonal tRNA: This tRNA, often called a suppressor tRNA, possesses an anticodon (CUA) that recognizes the UAG stop codon on the messenger RNA (mRNA). mdpi.com It is not recognized by any of the host cell's native aaRSs but is specifically charged by the orthogonal aaRS. nih.gov
To incorporate this compound, a dedicated aaRS/tRNA pair would need to be developed. This is typically achieved through directed evolution of an existing orthogonal pair, such as the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl system from Methanosarcina species. nih.gov The active site of the PylRS would be mutated to create a binding pocket that accommodates the unique structure of this compound. Once this system is established and expressed in a host cell (like E. coli), the target protein can be encoded with an in-frame UAG codon at the desired position. When this compound is supplied in the growth media, the orthogonal system will charge the suppressor tRNA, which then delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain. frontiersin.org While this has not been specifically reported for this compound, the methodology has been successfully applied to incorporate over 170 different ncAAs, demonstrating its feasibility. researchgate.net
Functionalization of Polypeptides via Thiol Chemistry
The primary advantage of incorporating this compound is the introduction of a uniquely positioned sulfhydryl group, which serves as a versatile chemical handle for site-specific modification. wikipedia.org The reactivity of this thiol group is analogous to that of cysteine's side chain, allowing for a wide range of well-established bioconjugation reactions. biosyn.comtocris.com The extended, flexible six-carbon spacer of the norleucine backbone may offer distinct spatial advantages over the shorter cysteine side chain.
Common functionalization strategies include:
Thiol-Maleimide Addition: This is one of the most widely used methods for bioconjugation. The thiol undergoes a Michael addition reaction with the double bond of a maleimide (B117702) derivative, forming a stable thioether bond. biosyn.comlifetein.com This reaction is highly selective for thiols at neutral to slightly acidic pH and can be used to attach a variety of moieties, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic drugs. bachem.com
Disulfide Bond Formation: The thiol group can be oxidized to form a disulfide bond. This can be an intramolecular cyclization with another thiol in the same peptide chain to create a constrained cyclic peptide, or an intermolecular linkage to another thiol-containing molecule. nih.gov This is particularly useful for creating antibody-drug conjugates or dimeric peptides.
Thiol-Ene Reaction: In this "click chemistry" reaction, a thiyl radical (generated from the thiol, often with a photoinitiator) adds across an alkene (an "-ene") to form a thioether linkage. This reaction is rapid, efficient, and orthogonal to many other functional groups found in proteins. nih.gov
| Reaction Type | Reacts With | Bond Formed | Common Applications |
|---|---|---|---|
| Thiol-Maleimide Michael Addition | Maleimide derivatives | Thioether | Labeling with fluorophores, PEGylation, drug conjugation. lifetein.comnih.gov |
| Thiol-Halide Alkylation | Iodoacetamides, bromoacetates | Thioether | Protein labeling, cross-linking studies. |
| Disulfide Exchange/Oxidation | Another thiol (e.g., cysteine, glutathione) | Disulfide (-S-S-) | Peptide cyclization, dimerization, conjugation to other molecules. nih.gov |
| Radical-Mediated Thiol-Ene Reaction | Alkenes | Thioether | "Click" bioconjugation, hydrogel formation, surface modification. nih.gov |
Investigating Structural and Functional Consequences of this compound Integration into Peptides and Proteins
The incorporation of this compound is expected to have notable structural and functional impacts on the biomacromolecules it modifies. While direct experimental data is not available, consequences can be inferred from its molecular structure and the known effects of similar ncAAs.
Structural Consequences: The side chain of this compound is a six-carbon chain, making it relatively long, flexible, and hydrophobic, terminating in a polar, reactive thiol group. When substituted for a native amino acid, it could:
Introduce Local Flexibility: The aliphatic chain lacks the rigidity of aromatic or cyclic side chains, potentially introducing a region of localized disorder or flexibility within a folded protein structure.
Alter Hydrophobic Interactions: The hexyl portion of the side chain could participate in or disrupt existing hydrophobic cores within a protein, depending on its location. Its hydrophobicity is similar to that of norleucine, which is often used as a non-oxidizable mimic of methionine and is generally considered to be structurally well-tolerated. lifetein.com
Enable Novel Structural Elements: The terminal thiol allows for the formation of unique structural constraints. For example, an intramolecular disulfide bond between a this compound residue and a cysteine residue located several positions away could create a macrocycle of a size and shape not achievable with two cysteine residues alone.
Functional Consequences: The functional impact is primarily derived from the novel placement of a reactive thiol group.
Site-Specific Probes: The thiol provides a specific point for attaching fluorescent probes, spin labels, or cross-linkers to map protein structure, study protein-protein interactions, or monitor conformational changes without mutating a functionally critical native cysteine.
Enhanced Stability: Introducing a new disulfide bond by pairing this compound with a native or engineered cysteine could significantly enhance the thermal and chemical stability of a peptide or protein.
Modulation of Activity: Placing the thiol group within or near an enzyme's active site could alter its catalytic activity or substrate specificity. The thiol could act as a nucleophile in a catalytic mechanism or be used to tether an inhibitory molecule directly to the active site. The longer reach of the side chain compared to cysteine could enable it to interact with substrates or cofactors in a novel manner. The incorporation of ncAAs is a known strategy to enhance the stability and function of peptides and proteins. nih.govresearchgate.net
Advanced Analytical Methodologies for 6 Sulfanyl L Norleucine Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for separating 6-Sulfanyl-L-norleucine from other amino acids and matrix components. The choice of technique depends on the sample complexity, required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for amino acid analysis. Due to the polar nature of amino acids and their limited retention on common reversed-phase columns, pre-column derivatization is a standard approach. nih.gov This process involves reacting the amino acid with a tagging agent to make it more hydrophobic and detectable.
Several derivatization reagents are employed, each with specific advantages for detection:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent derivatives, enabling highly sensitive fluorescence detection. This is a rapid and popular method for analyzing amino acids in fermentation processes. nih.gov
Dabsyl Chloride (DABS): This agent creates stable, colored derivatives that can be detected in the visible light spectrum, offering good reproducibility. dundee.ac.uk
9-Fluorenylmethyl Chloroformate (FMOC): Forms stable, fluorescent derivatives suitable for UV or fluorescence detection. lcms.cz
The derivatized this compound can then be separated on a C18 reversed-phase column and quantified. The choice of detector—UV-Visible or Fluorescence—depends on the derivatizing agent used. nih.govresearchgate.net Fluorescence detection generally offers higher sensitivity. nih.gov
| Derivatization Reagent | Detection Mode | Advantages | Typical Wavelength (nm) |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | Fluorescence | High sensitivity, rapid reaction | Ex: 340, Em: 450 |
| Dabsyl Chloride (DABS) | UV-Visible | Stable derivatives, good reproducibility | 460 |
| 9-Fluorenylmethyl Chloroformate (FMOC) | Fluorescence / UV | Stable derivatives | Ex: 266, Em: 305 |
Gas Chromatography (GC) Coupled with Mass Spectrometry
Gas Chromatography (GC) is another powerful technique, particularly when coupled with Mass Spectrometry (GC-MS). However, due to the low volatility of amino acids, derivatization is a mandatory step. sigmaaldrich.com This process converts the polar functional groups (-COOH, -NH2, and the -SH of this compound) into nonpolar, volatile derivatives. sigmaaldrich.com
Common derivatization approaches for GC-MS analysis include:
Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) replace active hydrogens with silyl (B83357) groups, significantly increasing volatility. sigmaaldrich.comnih.gov MTBSTFA derivatives are noted for their stability and reduced sensitivity to moisture compared to other silylation reagents. sigmaaldrich.com
Acylation/Esterification: A two-step process where the carboxyl group is esterified, followed by acylation of the amino and sulfhydryl groups.
GC-MS provides excellent chromatographic resolution and definitive identification based on the mass spectrum of the derivatized analyte. nih.gov This method is highly robust and offers excellent reproducibility, making it suitable for quantitative studies. d-nb.inforesearchgate.net
| Derivatization Strategy | Reagent Example | Typical Reaction Conditions | Key Benefit |
|---|---|---|---|
| Silylation | MTBSTFA with Acetonitrile | 100 °C for 4 hours | Forms stable, less moisture-sensitive derivatives. sigmaaldrich.com |
| Silylation | MSTFA/TMCS in Pyridine | Drying followed by treatment with reagent mixture | Effective for various sulfur-containing amino acids. nih.gov |
| Esterification & Acylation | Ethyl Chloroformate | 50 °C for 1 hour | Used in the analysis of norleucine from cascade reactions. rsc.org |
Ion-Exchange Chromatography for Amino Acid Separation
Ion-Exchange Chromatography (IEC) is a classic and highly effective method for separating amino acids. fredhutch.org This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. youtube.comharvardapparatus.com For amino acid separation, a cation-exchange resin is typically used. libretexts.org
The process involves:
Equilibration: The column is equilibrated with a buffer at a specific pH.
Sample Loading: The sample containing this compound is loaded onto the column. At a low pH, most amino acids will be positively charged and bind to the negatively charged stationary phase.
Elution: The bound amino acids are eluted by either increasing the pH or the salt concentration of the mobile phase. youtube.comphenomenex.com As the pH increases, the amino acids progressively lose their positive charge, weaken their binding to the resin, and elute from the column.
IEC offers high resolution and can separate molecules with very minor differences in their charge properties, making it well-suited for separating complex mixtures of amino acids. fredhutch.org
Mass Spectrometry-Based Quantification in Complex Biological Matrices (e.g., cell lysates, fermentation broths)
Mass spectrometry (MS) has become an indispensable tool for quantitative bioanalysis due to its superior sensitivity and selectivity. bioanalysis-zone.com When analyzing samples from complex biological matrices like cell lysates or fermentation broths, matrix effects—such as ion suppression or enhancement—can pose a significant challenge. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex samples. bioanalysis-zone.comnih.gov This approach combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. For amino acid analysis, a mixed-mode or reversed-phase column can be used. lcms.cz
The LC-MS/MS method offers several advantages:
High Selectivity: By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored, minimizing interferences from matrix components.
High Sensitivity: Modern instruments can achieve detection limits in the low picomolar range. researchgate.net
No Derivatization (in some cases): While derivatization is often used, some modern methods using specialized columns (e.g., mixed-mode) can analyze underivatized amino acids, simplifying sample preparation. lcms.cz
Careful method development is required to mitigate matrix effects, often involving the use of stable isotope-labeled internal standards, which co-elute with the analyte and experience similar matrix effects, thereby ensuring accurate quantification. d-nb.info
Derivatization Strategies for Enhanced Detection
Even with advanced LC-MS/MS systems, derivatization is often employed to improve the analytical performance for amino acids. The goals of derivatization for LC-MS extend beyond simply enabling detection.
Key benefits include:
Improved Chromatographic Retention: Attaching a hydrophobic tag to polar molecules like this compound enhances their retention on reversed-phase columns, moving them away from the void volume where significant matrix effects occur. mdpi.com
Enhanced Ionization Efficiency: Derivatization can introduce a readily ionizable group or a fixed charge, which can significantly boost the signal intensity in the mass spectrometer. shimadzu-webapp.eu For instance, reagents that introduce a permanently charged pyridinium (B92312) group can lead to attomole-level detection limits. shimadzu-webapp.eu
Improved Separation of Isobars: Derivatization can help in the chromatographic separation of isobaric amino acids (e.g., leucine (B10760876) and isoleucine), which is critical for accurate quantification. mdpi.com
Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) have proven effective in creating stable derivatives that are amenable to UPLC-ESI-MS/MS analysis, offering a platform for high-throughput metabolomic studies. mdpi.com
| Derivatization Strategy | Reagent Example | Primary Benefit for LC-MS/MS | Reference Application |
|---|---|---|---|
| Carbamate Formation | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Improves retention and resolution on RP columns; enhances ionization. mdpi.com | Screening of plant mutants. mdpi.com |
| Pyridinium Salt Formation | 2,4,6-triphenylpyrylium salts | Introduces a fixed positive charge, dramatically increasing ionization efficiency and sensitivity. shimadzu-webapp.eu | Analysis of peptides at the attomole level. shimadzu-webapp.eu |
| Carbamoylation | Urea | Increases retention time on C18 columns and enhances UV and MS detection sensitivity. mdpi.com | Amino acid analysis in cell culture media. mdpi.com |
| Diastereomer Formation | (S)-(3-(4-carboxythiazolidin- 3-yl)-3-oxopropyl) diphenylsulfonium (CTOD) | Enables chiral separation on standard C18 columns for enantiomeric analysis. doi.org | Chiral amino acid detection in wine and urine. doi.org |
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) is a powerful analytical technique for the separation of amino acids and their analogs, including thiol-containing compounds. springernature.comnih.gov The separation in CE is based on the differential migration of charged species in an electric field. mdpi.com For this compound, its amphoteric nature, possessing both a primary amine and a carboxylic acid group, allows it to exist in cationic, zwitterionic, or anionic forms depending on the pH of the buffer solution. This charge variability is the fundamental principle enabling its separation from other sample components.
Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for amino acid analysis. nih.gov In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE) at a specific pH. The sample containing this compound is introduced as a small plug at one end of the capillary. When a high voltage is applied, the components of the sample migrate towards the detector at different velocities depending on their mass-to-charge ratio. oup.com
The migration time of this compound can be precisely controlled by adjusting the pH of the BGE. In a low pH (acidic) buffer, the amino group is protonated (-NH3+), and the carboxylic acid group is neutral (-COOH), resulting in a net positive charge. This causes the molecule to migrate towards the cathode. Conversely, at a high pH (alkaline) buffer, the carboxylic acid group is deprotonated (-COO-), and the amino group is neutral (-NH2), leading to a net negative charge and migration towards the anode.
For enhanced detection and quantification, CE systems are often coupled with sensitive detectors, such as mass spectrometers (CE-MS). springernature.comnih.gov This hyphenated technique provides not only quantitative data but also structural information, confirming the identity of the analyte. The use of CE-MS is particularly advantageous for analyzing complex biological samples where this compound might be present at low concentrations. nih.gov
Below is an illustrative table of expected migration times for this compound compared to other amino acids in a hypothetical CZE separation.
Hypothetical Migration Times of Amino Acids in CZE
| Amino Acid | Isoelectric Point (pI) | Charge at pH 2.5 | Expected Relative Migration Time (min) |
|---|---|---|---|
| Arginine | 10.76 | +2 | 5.2 |
| Lysine | 9.74 | +2 | 5.8 |
| This compound | ~5.5 (Estimated) | +1 | 8.5 |
| Alanine | 6.00 | +1 | 10.1 |
| Glutamic Acid | 3.22 | 0 | 14.3 |
Note: The migration times are hypothetical and for illustrative purposes. Actual migration times will depend on specific experimental conditions such as buffer composition, pH, voltage, and capillary dimensions.
Spectrophotometric and Fluorometric Assays for Thiol Detection
The presence of a sulfhydryl (-SH) group in this compound allows for its detection and quantification using spectrophotometric and fluorometric assays that are specific for thiols. These methods are generally based on a chemical reaction that produces a chromophoric or fluorophoric product, with the intensity of the color or fluorescence being proportional to the thiol concentration.
Spectrophotometric Assays
A widely used spectrophotometric method for thiol quantification involves the use of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with the sulfhydryl group of this compound in a thiol-disulfide exchange reaction to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻). TNB²⁻ is a yellow-colored product with a maximum absorbance at 412 nm. The molar extinction coefficient of TNB²⁻ is well-established, allowing for the direct calculation of the thiol concentration from the measured absorbance.
The reaction is typically carried out in a buffered solution at a slightly alkaline pH to ensure the thiol group is in its more reactive thiolate form. The simplicity and reliability of the DTNB assay make it a common choice for quantifying total thiols in a sample.
Another spectrophotometric reagent is 4,4'-dithiodipyridine (4-PDS), which reacts with thiols to produce 4-thiopyridone, a product with a strong absorbance at 324 nm.
Below is an example of a data table that could be generated from a spectrophotometric assay for this compound using Ellman's reagent.
Example Calibration Data for this compound Quantification using DTNB
| Concentration of this compound (µM) | Absorbance at 412 nm |
|---|---|
| 0 | 0.000 |
| 10 | 0.136 |
| 25 | 0.340 |
| 50 | 0.680 |
| 75 | 1.020 |
| 100 | 1.360 |
Note: The absorbance values are based on the molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹) and a 1 cm path length. These are theoretical values for illustrative purposes.
Fluorometric Assays
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods, making them suitable for detecting low concentrations of this compound. These assays employ fluorogenic probes that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with a sulfhydryl group.
An example of a fluorogenic probe is ThioGlo®, which reacts with thiols to form a highly fluorescent adduct. The increase in fluorescence intensity is directly proportional to the concentration of the thiol. Such methods are advantageous for analyzing samples with limited availability or when high sensitivity is required.
The choice between spectrophotometric and fluorometric assays depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For both types of assays, it is important to consider the specificity of the reagent, as they will react with any accessible thiol in the sample, not just this compound. Therefore, prior separation steps, such as those described in the capillary electrophoresis section, may be necessary for the specific quantification of this compound in complex mixtures.
Perspectives and Future Research Avenues
Development of Novel Synthetic Routes for Stereoisomers
The biological activity of amino acids is intrinsically linked to their stereochemistry. Consequently, the development of robust, stereocontrolled synthetic routes to access the various stereoisomers of 6-Sulfanyl-L-norleucine is a critical first step for its thorough investigation. Current methodologies for the synthesis of functionalized amino acids provide a strong foundation for this endeavor.
Future research could focus on adapting established methods, such as the asymmetric alkylation of glycine (B1666218) derivatives or the enantioselective hydrogenation of dehydroamino acid precursors, to incorporate the sulfanyl-containing side chain. acs.org Another promising approach involves the stereoselective alkylation of isoserine derivatives, which has proven effective for creating β-amino acids with quaternary stereocenters and could be modified for this target. nih.gov
Enzymatic synthesis presents a highly attractive green chemistry alternative. Biocatalysis, utilizing enzymes like aminopeptidases or amidases, offers a streamlined pathway to optically pure amino acids and their derivatives. symeres.com The development of a biocatalytic route to this compound could involve the enzymatic resolution of a racemic precursor or the direct enzymatic functionalization of a norleucine analog.
Table 1: Potential Synthetic Strategies for this compound Stereoisomers
| Synthetic Approach | Description | Key Advantages |
| Asymmetric Alkylation | Utilizes chiral auxiliaries or phase-transfer catalysts to introduce the functionalized side chain to a glycine template. acs.org | High stereocontrol, well-established methodology. |
| Enantioselective Hydrogenation | Hydrogenation of a dehydroamino acid precursor using a chiral catalyst to set the stereocenter. acs.org | Efficient for producing enantiomerically pure compounds. |
| Stereoselective Alkylation of Isoserine | Alkylation of a chiral isoserine-derived scaffold followed by chemical modification to yield the target amino acid. nih.gov | Access to complex and sterically hindered amino acids. |
| Biocatalysis/Enzymatic Resolution | Use of enzymes to selectively synthesize one stereoisomer or to separate a racemic mixture. symeres.com | High stereospecificity, mild reaction conditions, environmentally friendly. |
High-Throughput Screening for Undiscovered Biochemical Targets
The identification of biological targets is paramount to understanding the function of any novel compound. High-throughput screening (HTS) offers a rapid and efficient means to test this compound against vast libraries of proteins and other biological molecules to uncover potential interactions. nih.gov
HTS campaigns could employ a variety of assay formats, including biochemical assays to measure enzyme inhibition or activation, and cell-based assays to identify phenotypic changes. Given that norleucine can substitute for methionine in protein synthesis, one area of investigation could be its effect on proteins involved in methionine metabolism. caltech.edu The sulfanyl (B85325) group also suggests potential interactions with enzymes that are regulated by redox mechanisms or that bind to sulfur-containing substrates.
Modern HTS platforms can screen libraries of millions to a billion compounds, and while this compound would be a single compound being screened, the technology demonstrates the capacity to rapidly identify "hits". nih.gov Following initial identification, secondary screens and target deconvolution studies would be necessary to validate these interactions and elucidate the mechanism of action.
Application of this compound as a Biochemical Probe or Tag
The terminal sulfanyl group of this compound is a key feature that makes it an excellent candidate for development as a biochemical probe. Thiols are highly reactive towards specific functional groups, a property extensively exploited in bioconjugation chemistry. acs.orgnih.gov This reactivity allows for the covalent labeling of proteins and other biomolecules.
By attaching a reporter molecule—such as a fluorophore, a biotin (B1667282) tag, or an affinity handle—to the sulfanyl group, this compound could be transformed into a versatile probe. If incorporated into a peptide or protein, this modified amino acid could be used to:
Visualize protein localization and trafficking within cells using fluorescence microscopy.
Isolate and identify protein binding partners through affinity purification and mass spectrometry.
Study protein-protein interactions using techniques like fluorescence resonance energy transfer (FRET).
The reactivity of the thiol group can be finely tuned. For instance, it readily reacts with maleimides, iodoacetamides, and vinyl sulfones under physiological conditions, forming stable thioether bonds. nih.govscbt.comthermofisher.com This provides a robust toolkit for tagging biomolecules with high specificity.
Table 2: Thiol-Reactive Chemistries for Probe Development
| Reagent Class | Reactive Group | Resulting Linkage | Key Features |
| Iodoacetamides | -COCH₂I | Thioether | Highly specific for cysteine residues. nih.gov |
| Maleimides | Maleimide (B117702) ring | Thioether | Reacts rapidly at near-neutral pH. scbt.com |
| Pyridyl Disulfides | -S-S-pyridine | Disulfide | Creates a cleavable linkage, useful for drug release. acs.org |
| Vinyl Sulfones | -SO₂-CH=CH₂ | Thioether | Stable linkage formed via Michael addition. acs.org |
Exploration of its Potential in Materials Science (e.g., biopolymer modification)
The functionalization of biopolymers to create new materials with enhanced properties is a rapidly growing field of materials science. The sulfanyl group in this compound makes it a valuable monomer or grafting agent for modifying biopolymers like chitosan, hyaluronic acid, or cellulose. nih.gov
Thiolated polymers, or "thiomers," exhibit several advantageous properties, including enhanced mucoadhesion, which is beneficial for drug delivery systems. nih.gov The introduction of thiol groups allows for the formation of disulfide bonds with cysteine-rich domains in mucus, prolonging residence time. nih.gov Furthermore, the thiol groups can act as cross-linking points to form hydrogels, which are widely used in tissue engineering and regenerative medicine. These cross-links can be designed to be redox-sensitive, allowing for the controlled release of encapsulated therapeutics in response to the cellular environment. nih.govjsta.cl
Future research could involve the synthesis of polymers incorporating this compound and characterizing their mechanical, adhesive, and drug-release properties. This could lead to the development of novel biomaterials for applications ranging from wound dressings to scaffolds for cell culture. routledge.comresearchgate.net
Comparative Biochemical Studies with Other Sulfanyl Amino Acids
To fully appreciate the unique potential of this compound, it is essential to conduct comparative studies with naturally occurring sulfur-containing amino acids such as methionine, cysteine, and homocysteine. These amino acids are central to numerous metabolic pathways, including protein synthesis, redox regulation, and one-carbon metabolism. nih.govfrontiersin.org
Norleucine itself is known to be an analog of methionine and can be incorporated into proteins in its place. lifetein.comwikipedia.org Studies have shown that this substitution can impact protein stability and function. nih.gov A key difference is that the thioether in methionine is susceptible to oxidation, a reaction not possible with norleucine's aliphatic side chain. caltech.edu this compound combines the linear backbone of norleucine with the reactive thiol group of cysteine.
Comparative studies could investigate:
Substrate specificity: How is this compound recognized and metabolized by enzymes that typically act on cysteine or methionine? nih.gov
Redox potential: How does the redox potential of the sulfanyl group in this compound compare to that of cysteine and glutathione (B108866), and what are the implications for its role in cellular redox homeostasis?
Impact on protein structure and function: If incorporated into proteins, how does this compound affect protein folding, stability, and enzymatic activity compared to natural amino acids? frontiersin.org
Table 3: Comparison of Sulfanyl Amino Acids
| Amino Acid | Structure | Key Features | Primary Biological Roles |
| Methionine | Thioether side chain | Essential amino acid, precursor for S-adenosylmethionine (SAM). youtube.com | Protein synthesis, methylation reactions. frontiersin.org |
| Cysteine | Thiol side chain | Forms disulfide bonds, component of glutathione. nih.gov | Protein structure, antioxidant defense, detoxification. youtube.com |
| Homocysteine | Thiol side chain, one carbon longer than cysteine | Intermediate in methionine metabolism. frontiersin.orgresearchgate.net | Precursor for cysteine synthesis and methionine regeneration. nih.gov |
| This compound | Linear six-carbon chain with a terminal thiol | Non-proteinogenic, combines features of norleucine and cysteine. | (Hypothetical) Redox modulation, biopolymer modification, biochemical probe. |
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, biochemistry, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
